ethyl 2-(2-methoxyethyl)-3-oxobutanoate
Description
Properties
CAS No. |
90647-46-4 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Procedure
-
Claisen Condensation : Ethyl acetate undergoes self-condensation in the presence of a strong base (e.g., sodium ethoxide) to form EAA.
-
Alkylation : EAA reacts with 2-methoxyethyl bromide in a nucleophilic substitution. The active methylene group of EAA is deprotonated by a base (e.g., NaH), enabling attack on the alkyl halide.
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Base | Sodium hydride (1.2 equiv) | |
| Alkylating Agent | 2-Methoxyethyl bromide (1.5 equiv) | |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 0°C → room temperature | |
| Reaction Time | 12–24 hours | |
| Yield | 65–75% |
Workup : The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane).
Modified Hantzsch Dihydropyridine Synthesis
This method adapts the Hantzsch reaction to construct the β-keto ester framework while incorporating the 2-methoxyethyl group via a dihydropyridine intermediate.
Reaction Steps
-
Dihydropyridine Ester Synthesis : A dihydropyridine ester bearing the 2-methoxyethyl group is prepared from 2-methoxyethylamine and diketene.
-
Ring-Opening Alkylation : The dihydropyridine ester reacts with ethyl acetoacetate under acidic conditions, followed by hydrolysis to yield the target compound.
Key Data
| Component | Quantity | Source |
|---|---|---|
| Catalyst | Proline (10 mol%) | |
| Solvent | Ethanol | |
| Temperature | Reflux (100°C) | |
| Time | 24 hours | |
| Yield | 70–80% |
Advantage : This method avoids harsh alkylation conditions, leveraging mild organocatalytic pathways.
Triethyl Orthoformate Analog Approach
Inspired by the synthesis of ethyl 2-(ethoxymethylene)acetoacetate, this route substitutes triethyl orthoformate with a 2-methoxyethyl-containing reagent.
Procedure
-
Condensation : Ethyl acetoacetate reacts with 2-methoxyethyl orthoformate in acetic anhydride at elevated temperatures.
-
Distillation : Excess reagents are removed under reduced pressure, and the product is isolated via vacuum distillation.
Reaction Parameters
Characterization : The product is confirmed via NMR (δ 4.20–4.14 ppm for methoxyethyl protons) and NMR (δ 207.5 ppm for ketone carbonyl).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Claisen-Alkylation | 65–75 | ≥95 | High | Moderate |
| Hantzsch Modification | 70–80 | ≥90 | Moderate | High |
| Orthoformate Analog | 75–85 | ≥85 | Low | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methoxyethyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield alcohols, while reduction of the ketone group can produce secondary alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or ketone carbonyl carbon, leading to the formation of new derivatives. Reagents such as Grignard reagents or organolithium compounds are often used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols (primary or secondary)
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-(2-methoxyethyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like aldol condensation and Michael addition.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents, especially those targeting metabolic pathways.
Industry: The compound is employed in the manufacture of specialty chemicals, polymers, and resins due to its reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of ethyl 2-(2-methoxyethyl)-3-oxobutanoate depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the ester and ketone functional groups, which can participate in nucleophilic addition, substitution, and elimination reactions. The molecular targets and pathways involved vary based on the context of use, such as enzyme inhibition in biological systems or catalytic processes in industrial applications.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Ethyl 2-(2-methoxyethyl)-3-oxobutanoate belongs to a broader class of oxobutanoate derivatives. Key structural analogues include:
Physicochemical Properties
- Melting Points: Ethyl (Z)-2-(amino(2-methoxyphenyl)methylene)-3-oxobutanoate: 98–100°C . Ethyl 2-(2-(3-(N-acetylsulfamoyl)phenyl)hydrazono)-3-oxobutanoate: 156–158°C . Higher melting points correlate with aromatic or polar substituents due to enhanced intermolecular interactions.
- Hydrogen Bonding: Ethyl 2-[(2,6-dimethylphenyl)hydrazono]-3-oxobutanoate forms intermolecular C–H⋯O bonds, creating chain-like crystal structures . The methoxyethyl group in the target compound may similarly participate in H-bonding, influencing solubility and crystallinity.
Q & A
Q. What are the standard synthetic routes for ethyl 2-(2-methoxyethyl)-3-oxobutanoate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of the corresponding 3-oxobutanoic acid derivative with ethanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) . Reaction optimization studies suggest that reflux conditions (e.g., 80–100°C for 6–12 hours) maximize conversion while minimizing side reactions like hydrolysis. Solvent choice (e.g., toluene or THF) and molar ratios (1:1.2 acid-to-ethanol) are critical for yields >75% .
Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Increases rate |
| Catalyst Loading | 5–10 mol% H₂SO₄ | Avoids overacidification |
| Solvent | Toluene | Reduces hydrolysis |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Structural confirmation relies on:
- ¹H/¹³C NMR : Distinct signals for the methoxyethyl group (δ ~3.3 ppm for OCH₃, δ ~1.5–2.0 ppm for CH₂CH₂O) and the keto-ester moiety (δ ~2.5 ppm for COCH₂CO) .
- IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O) .
- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 216.2 [M+H]⁺ .
Q. What are the common chemical transformations of this compound in organic synthesis?
The keto-ester moiety enables:
- Reduction : Sodium borohydride selectively reduces the ketone to a secondary alcohol, yielding ethyl 2-(2-methoxyethyl)-3-hydroxybutanoate .
- Oxidation : MnO₂ or KMnO₄ oxidizes the α-carbon to form a dicarboxylic acid derivative .
- Nucleophilic Substitution : The methoxyethyl group participates in SN2 reactions with halides or amines under basic conditions .
Advanced Research Questions
Q. How do computational models predict the reactivity of this compound in complex reactions?
Density Functional Theory (DFT) studies reveal that the electron-withdrawing methoxy group stabilizes transition states in nucleophilic substitutions, lowering activation energy by ~15 kJ/mol compared to non-substituted analogs . Molecular docking simulations suggest potential interactions with enzymatic targets (e.g., hydrolases) via hydrogen bonding with the ester carbonyl .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in antimicrobial or enzyme inhibition assays often arise from:
- Solubility Variability : Use of DMSO vs. aqueous buffers alters bioavailability .
- Stereochemical Purity : Chiral impurities (>5%) in synthetic batches can skew results .
- Assay Conditions : pH-dependent keto-enol tautomerism affects binding affinity .
Table 2: Data Reconciliation Framework
| Factor | Mitigation Strategy |
|---|---|
| Solubility | Standardize solvent (e.g., 10% DMSO) |
| Purity | HPLC purification (>98% purity) |
| Tautomerism | Conduct assays at pH 7.4 |
Q. How can advanced crystallographic techniques (e.g., SHELX) elucidate its solid-state behavior?
Single-crystal X-ray diffraction (SCXRD) using SHELXL software ( ) resolves:
Q. What are the implications of its metabolic stability in pharmacological studies?
In vitro microsomal assays (e.g., rat liver S9 fractions) indicate rapid hydrolysis of the ester group (t₁/₂ ~30 min), limiting bioavailability. Prodrug strategies (e.g., replacing ethyl with tert-butyl esters) or PEGylation of the methoxyethyl chain improve metabolic resistance .
Methodological Recommendations
- Synthetic Optimization : Use continuous flow reactors for scalable esterification ().
- Analytical Validation : Combine LC-MS and 2D NMR (HSQC, HMBC) to confirm regioisomeric purity .
- Biological Assays : Pre-equilibrate compound solutions at physiological pH to stabilize the keto form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
